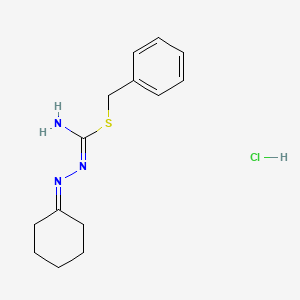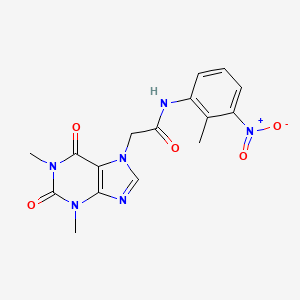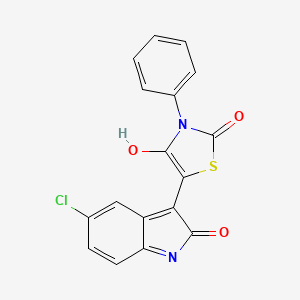![molecular formula C15H13N5O2 B6045168 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6045168.png)
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, also known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTB is a tetrazole-based compound with a benzamide moiety, and it is known to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways. N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor progression. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to suppress the production of pro-inflammatory cytokines and reduce oxidative stress. In vivo studies have shown that N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has antitumor and anti-inflammatory effects, and it can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, there are also some limitations associated with the use of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide in lab experiments. For example, the solubility of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide in water is limited, which can make it difficult to administer in certain experiments. In addition, further studies are needed to determine the optimal dosage and administration route for N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide.
Direcciones Futuras
There are several future directions for the study of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide. One area of research is the development of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another area of research is the investigation of the molecular mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, which could provide insights into its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide in humans, which could pave the way for its clinical use.
Métodos De Síntesis
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylhydrazine with ethyl 4-chloroacetoacetate to form 4-methoxyphenylhydrazine-1-carboxylate. The resulting compound is then reacted with sodium azide to form the tetrazole ring, followed by the reaction with benzoyl chloride to form the final product, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide exhibits antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has shown potential for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-8-7-12(9-13(14)20-10-16-18-19-20)17-15(21)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSFZTCLUSDWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-chloro-6-fluorobenzyl)amino]methyl}-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6045095.png)
![methyl 4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6045101.png)
![(2R*,6S*)-4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2,6-dimethylmorpholine](/img/structure/B6045113.png)


![N-cycloheptyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B6045129.png)
![2-(2,2-diphenylethyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6045137.png)
![2-[(benzylideneamino)oxy]-N'-[2-oxo-1-(1-piperidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6045151.png)
![3-(4-chlorophenyl)-2-ethyl-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6045158.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6045178.png)
![1-(4-{[ethyl(4-pyridinylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6045180.png)
![2-{1-(3,4-difluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6045181.png)
![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6045189.png)
